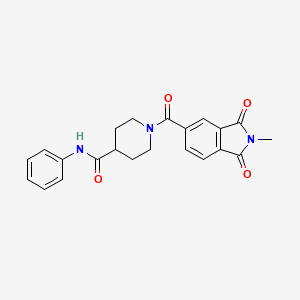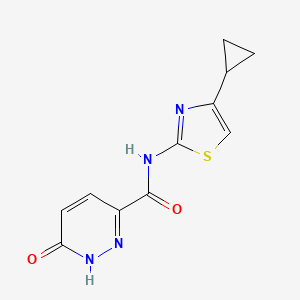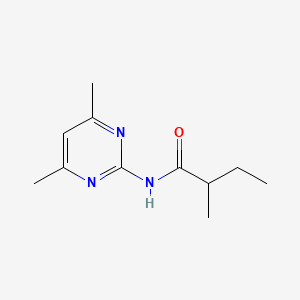
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide, also known as MDPV, is a synthetic cathinone that has been classified as a designer drug. It is a potent psychostimulant that has gained popularity among recreational drug users due to its euphoric and stimulant effects. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide acts primarily as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine is responsible for the stimulant and euphoric effects of the drug. 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide also acts as a norepinephrine reuptake inhibitor and a serotonin reuptake inhibitor, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to have a range of biochemical and physiological effects. It increases dopamine, norepinephrine, and serotonin levels in the brain, leading to increased energy, alertness, and euphoria. It also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular and other health problems.
実験室実験の利点と制限
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has advantages and limitations for lab experiments. Its potency and selectivity as a dopamine reuptake inhibitor make it useful for studying dopamine dysregulation and related disorders. However, its potential for abuse and toxicity make it difficult to use in animal studies and clinical trials.
将来の方向性
There are many future directions for research on 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide. One area of interest is its potential therapeutic applications, particularly in the treatment of ADHD, depression, and anxiety. Another area of interest is its potential for abuse and addiction, and the development of treatments for 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide addiction. Finally, there is a need for further research on the long-term health effects of 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide use, particularly in relation to cardiovascular and neurological health.
合成法
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method involves the condensation of 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-2-pyrrolidinyl ethanone with phenylhydrazine followed by reduction with sodium borohydride.
科学的研究の応用
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to be a potent dopamine reuptake inhibitor, which may make it useful in the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that involve dopamine dysregulation. 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has also been studied as a potential treatment for depression and anxiety.
特性
IUPAC Name |
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-24-21(28)17-8-7-15(13-18(17)22(24)29)20(27)25-11-9-14(10-12-25)19(26)23-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODCYOBMZXKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7540173.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)





![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)